4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

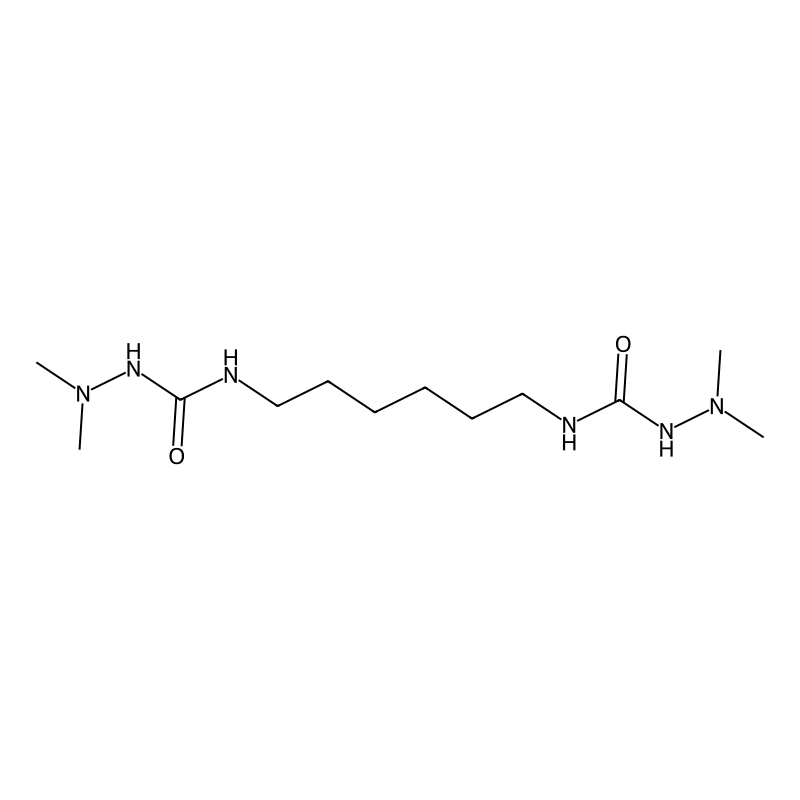

SMILES

Canonical SMILES

- Chemical Characterization: Research databases such as PubChem () primarily focus on the compound's molecular structure, formula (C12H28N6O2), and basic properties.

- Availability: Suppliers like Alfa Chemistry and Biosynth offer 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) for purchase, often designated for "experimental/research use" ( ,). This suggests potential research applications, but the specific nature remains unclear.

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C₁₂H₂₈N₆O₂ and a molecular weight of 288.39 g/mol. It appears as a white to off-white powder and is primarily known for its role as an anti-yellowing agent in various industrial applications, particularly in the production of polyurethane materials and coatings. Its unique structure features a hexamethylene chain connecting two 1,1-dimethylsemicarbazide units, which contributes to its stability and effectiveness in polymerization processes .

Research indicates that 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) exhibits biological activity relevant to cancer therapy. It has been shown to induce differentiation in tumor cells, such as HL-60 human promyelocytic leukemia cells, suggesting potential therapeutic applications in oncology. The compound influences cellular processes by modulating gene expression related to oxidative stress and detoxification mechanisms .

The synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) typically involves the reaction of hexamethylenediamine with 1,1-dimethylsemicarbazide under controlled conditions. This reaction results in the formation of the bis(semicarbazide) compound through a condensation process that links the two reactants via their functional groups. The purity of the final product can be optimized through recrystallization techniques .

The primary applications of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) include:

- Anti-yellowing Agent: Widely used in the production of polyurethane profiles and coatings to prevent yellowing during processing.

- Stabilizer: Functions as an antioxidant and stabilizer in various polymerization reactions.

- Research: Employed in biochemical studies to investigate its effects on cellular differentiation and metabolic pathways .

Studies indicate that 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) interacts with various biomolecules, influencing enzyme activity and cellular signaling pathways. Its binding interactions can modulate the function of enzymes involved in polymerization reactions and cellular metabolism. Additionally, it has been shown to affect gene expression related to stress responses within cells .

Several compounds share structural similarities with 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), including:

- Hexamethylenebis(acetamide): Known for its ability to induce differentiation in similar cancer cell lines.

- N,N'-Bis(2-hydroxyethyl)hexamethylenediamine: Used for similar stabilization purposes but lacks the anti-yellowing properties.

- N,N'-Diethylhexamethylenediamine: Exhibits different reactivity patterns and applications compared to 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).

Unique Features- Dual Role: Unlike many similar compounds that serve singular functions (e.g., only as stabilizers), this compound uniquely combines anti-yellowing properties with stabilization capabilities.

- Biological Activity: Its potential application in cancer therapy distinguishes it from other similar compounds that do not exhibit such biological effects .

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) possesses the molecular formula C₁₂H₂₈N₆O₂ with a molecular weight of 288.39 grams per mole [1] [2] [3]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea [2] [4]. The canonical simplified molecular-input line-entry system representation is CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C, illustrating the structural arrangement of the molecule [1] [5] [6].

The molecular structure consists of a hexamethylene backbone linking two 1,1-dimethylsemicarbazide functional groups at the 4 and 4' positions [1] [7]. The compound exhibits significant structural flexibility due to the presence of nine rotatable bonds [2] [4], while containing 20 heavy atoms distributed across the molecular framework [2] [4]. The structure incorporates four hydrogen bond donor sites and four hydrogen bond acceptor sites, conferring considerable potential for intermolecular interactions [2] [4].

The topological polar surface area measures 88.7 square angstroms, indicating moderate polar character [2] [4]. The computed exact mass is 288.22737416 daltons, with the same value for the monoisotopic mass [2] [4]. The molecular complexity score, as calculated by advanced computational methods, reaches 255, reflecting the intricate arrangement of functional groups within the structure [2] [4].

Physical Characteristics

Appearance and Organoleptic Properties

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) presents as a white to almost white powder or crystalline material under standard laboratory conditions [1] [7] [8] [6]. The compound maintains its solid crystalline powder form at room temperature, displaying consistent visual characteristics across various commercial sources [5] [6]. The material exhibits no characteristic odor according to available technical documentation [9].

Melting Point and Thermal Behavior

The compound demonstrates a well-defined melting point range of 144.0 to 148.0 degrees Celsius [1] [3] [7] [10] [8]. More precisely, specific determinations report the melting point as 146 degrees Celsius [1] [5] [6]. However, some literature sources present conflicting data, with alternative melting point ranges reported as 20-23 degrees Celsius [11] [12], though these values appear inconsistent with the predominant data indicating thermal stability at room temperature.

The thermal decomposition characteristics of the compound remain relatively stable under proper storage conditions [9]. The material maintains structural integrity at room temperature and exhibits predictable thermal behavior patterns consistent with semicarbazide derivatives [9].

Solubility Parameters

The solubility characteristics of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) demonstrate selective compatibility with various solvent systems. In hot water, the compound exhibits almost transparent dissolution characteristics [8], indicating moderate aqueous solubility at elevated temperatures. The material shows enhanced solubility in polar protic solvents including water and alcohol systems [10].

The computed partition coefficient (XLogP3-AA) value of 0.4 suggests moderate lipophilicity with tendency toward polar solvent compatibility [2] [4]. The compound demonstrates slight solubility in water with improved dissolution in polar organic solvents [12]. Alcohol-based solvent systems provide favorable dissolution characteristics for the compound [10].

Density and Crystalline Structure

The predicted density of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) measures 1.065 ± 0.06 grams per cubic centimeter [3] [7] [10]. Alternative density determinations report values of 1.1 ± 0.1 grams per cubic centimeter [11], indicating some variability in measurement conditions or computational methodologies.

The crystalline structure exhibits characteristics consistent with semicarbazide derivatives, forming stable crystal lattices through intermolecular hydrogen bonding interactions. The compound demonstrates crystalline powder morphology with defined structural organization [5] [6] [13].

Chemical Reactivity

Functional Group Analysis

The molecular architecture of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) incorporates two semicarbazide functional groups connected through a hexamethylene linker chain. Each semicarbazide moiety contains the characteristic -NH-NH-CO-NH- structural arrangement, providing multiple sites for chemical reactivity [14] [15].

The semicarbazide functional groups exhibit nucleophilic character, particularly at the terminal nitrogen atoms bearing dimethyl substitutions. The presence of two carbonyl groups within the semicarbazide structures creates electron-withdrawing effects that modulate the nucleophilicity of adjacent nitrogen centers [14]. The compound demonstrates typical semicarbazide reactivity patterns, including condensation reactions with carbonyl-containing substrates [15].

The hexamethylene backbone provides structural flexibility while maintaining chemical stability under normal conditions. The aliphatic chain contributes to the overall lipophilicity of the molecule while allowing conformational adaptability for intermolecular interactions [2] [4].

pH Sensitivity and pKa Value

The predicted pKa value of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is 11.79 ± 0.50 [3] [7] [10] [12], indicating basic character under aqueous conditions. This relatively high pKa value suggests the compound functions as a weak base, with protonation occurring under acidic conditions.

The basic nature of the compound derives from the nitrogen atoms within the semicarbazide functional groups, particularly those bearing dimethyl substitutions. The electron-donating effect of the methyl groups enhances the basicity of the nitrogen centers [3] [7]. Research indicates that formation reactions involving semicarbazide derivatives proceed optimally under slightly alkaline conditions at pH 8 [16], suggesting favorable reactivity in mildly basic environments.

The pH sensitivity characteristics influence the compound's solubility profile, with enhanced dissolution observed under acidic conditions where protonation increases hydrophilicity. The ionization behavior affects intermolecular interactions and chemical reactivity patterns across different pH ranges.

Stability Under Various Conditions

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) demonstrates chemical stability under normal storage conditions when maintained in cool, dark environments below 15 degrees Celsius [1]. The compound exhibits stability at room temperature under inert atmospheric conditions [9].

The semicarbazide functional groups show susceptibility to hydrolysis under extreme pH conditions, though the compound remains stable under moderate aqueous conditions [17]. The material maintains structural integrity in the absence of strong oxidizing agents or elevated temperatures exceeding its decomposition threshold.

Environmental stability depends on moisture content, with the compound showing degradation potential under high humidity conditions over extended periods [9]. Proper storage in dry conditions prevents hydrolytic degradation and maintains chemical purity [1].

Chemical Behavior in Different Solvents

The solvent compatibility of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) varies significantly with solvent polarity and hydrogen bonding capacity. In polar protic solvents such as methanol and ethanol, the compound demonstrates enhanced solubility due to favorable hydrogen bonding interactions between solvent molecules and the semicarbazide functional groups [18] [19].

Water represents a moderately compatible solvent system, with solubility increasing substantially at elevated temperatures [8]. The compound shows limited solubility in nonpolar solvents due to its hydrophilic character and hydrogen bonding requirements [18].

Dimethylformamide and dimethyl sulfoxide provide excellent dissolution characteristics for the compound, supporting its use in synthetic applications requiring homogeneous reaction conditions [18] [20]. The compatibility with polar aprotic solvents facilitates various chemical transformations while maintaining compound stability.

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.